REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([O:15][CH3:16])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]#[N:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2].C(Cl)(Cl)Cl.[OH2:21]>>[CH2:1]([C:3]1[C:4]([O:15][CH3:16])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([NH2:14])=[O:21])[N:12]=2)[C:8]=1[CH3:9])[CH3:2]
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Name
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6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=NC=2N(C1C)C=C(N2)C#N)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
after 41/2 hours, the mixture was cooled
|
Duration
|
2 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitated product
|
Type
|
FILTRATION
|
Details
|
the two phase mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the Amberlite
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid product was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=O)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |